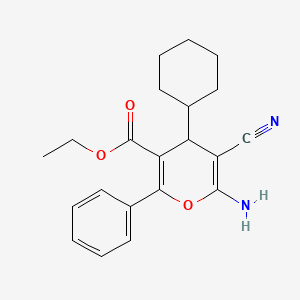

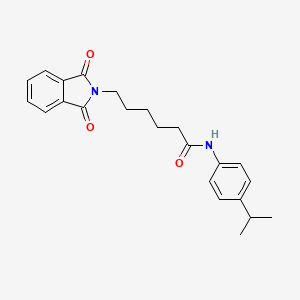

ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate

Übersicht

Beschreibung

Pyran derivatives, including those with specific substituents like amino, cyano, cyclohexyl, and phenyl groups, are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and material science. These compounds are often synthesized through multicomponent reactions, offering efficient pathways to complex structures.

Synthesis Analysis

A multifunctional three-component synthetic protocol has been developed for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, utilizing ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes with K2CO3 as a catalyst under water solvent, yielding good results (Kumar et al., 2014). This approach highlights the efficiency and environmental friendliness of the synthesis process.

Molecular Structure Analysis

The molecular structure of these pyran derivatives showcases a flattened-boat conformation of the pyran ring, with phenyl groups being nearly perpendicular to the pyran ring, as evidenced through single crystal X-ray structural analysis (Kumar et al., 2014).

Chemical Reactions and Properties

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can undergo various reactions to yield a wide range of derivatives. For instance, they can be converted into polyazanaphthalenes, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives, showcasing the versatility and reactivity of the pyran core (Harb et al., 1989).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate is synthesized using various methods, including a water-mediated process. These methods are crucial for creating compounds with specific structural properties. For instance, Kumar et al. (2014) developed a multifunctional three-component synthetic protocol to synthesize similar compounds, offering insights into their structural characteristics through single crystal X-ray analysis (Kumar et al., 2014).

Theoretical Characterization

The compound's theoretical characterization, including the study of its supramolecular assemblies in the solid state, has been a focus of research. Chowhan et al. (2020) conducted a detailed DFT analysis of two substituted pyran derivatives, including a compound similar to ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate, to understand these assemblies (Chowhan et al., 2020).

Ultrasound-Assisted Synthesis

The use of ultrasound-assisted synthesis for creating derivatives of this compound under aqueous media demonstrates a novel approach. Kumbhani et al. (2022) explored the one-pot multi-component reaction, highlighting the simplicity and eco-friendliness of the process (Kumbhani et al., 2022).

Crystal Structure

The compound's crystal structure has been analyzed to understand its molecular arrangement and interactions. Kumar et al. (2018) synthesized a similar compound, providing detailed X-ray structure analysis that reveals the conformation of the pyran ring and the positioning of phenyl groups (Kumar et al., 2018).

Multifunctional Synthesis

Research has also focused on developing multifunctional synthesis methods for these compounds. Kumar et al. (2019) proposed a single-step multicomponent reaction to create a multifunctional 4H-pyran-3-carboxylate, emphasizing the method's efficiency and eco-friendliness (Kumar et al., 2019).

Antimicrobial Activity

Studies have explored the antimicrobial properties of derivatives of this compound. Ghashang et al. (2013) synthesized a series of derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains, highlighting their potential therapeutic applications (Ghashang et al., 2013)

Wirkmechanismus

Target of Action

The primary targets of the compound CBMicro_043759 are currently unknown. The compound belongs to the class of pyran derivatives, which are known for their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .

Mode of Action

Pyran derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Given the wide range of biological activities associated with pyran derivatives, it is likely that multiple pathways could be affected

Pharmacokinetics

Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

Given the broad spectrum of biological and pharmaceutical properties of pyran derivatives, the compound could potentially have a variety of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h4,7-8,11-12,14,17H,2-3,5-6,9-10,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUWLALVFQUZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2CCCCC2)C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)

![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)

![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)

![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)

![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)